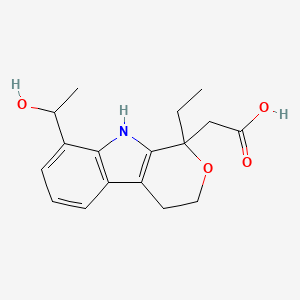
8-(1-Hydroxyethyl)etodolac
描述
8-(1-Hydroxyethyl)etodolac is a derivative of etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties . The chemical name of this compound is 2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid . This compound is primarily used in pharmaceutical applications and is supplied with detailed characterization data compliant with regulatory guidelines .
准备方法
The synthesis of 8-(1-Hydroxyethyl)etodolac involves several steps:
Starting Material: The synthesis begins with 7-ethyltryptophol, which is prepared from 2-ethylphenylhydrazine hydrochloride.
Reaction with Methyl 3-oxo-pentanoate: 7-ethyltryptophol is reacted with methyl 3-oxo-pentanoate in an apolar solvent in the presence of a concentrated mineral acid at temperatures between -20°C and +50°C.
Hydrolysis: The resulting compound is then hydrolyzed to produce this compound.
化学反应分析
8-(1-Hydroxyethyl)etodolac undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form hydroxylated metabolites.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly at the hydroxyethyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated and reduced derivatives of this compound .
科学研究应用
8-(1-Hydroxyethyl)etodolac has several scientific research applications:
Pharmaceutical Development: It is used in the development of analytical methods, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA).
Topical Delivery Systems: Research has shown that nanoemulsions containing etodolac can be used for topical delivery, enhancing its anti-inflammatory activity.
Pain Management: Etodolac and its derivatives are widely used in the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
作用机制
The mechanism of action of 8-(1-Hydroxyethyl)etodolac is similar to that of etodolac. It works by reversibly inhibiting cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes, leading to a decrease in the formation of prostaglandin precursors . This inhibition results in its anti-inflammatory, analgesic, and antipyretic properties . Additionally, it may alter lymphocyte activity, inhibit neutrophil aggregation, and decrease proinflammatory cytokine levels .
相似化合物的比较
8-(1-Hydroxyethyl)etodolac can be compared with other similar compounds such as:
Etodolac: The parent compound, known for its anti-inflammatory properties.
Hydroxylated Etodolac Derivatives: These include 6-, 7-, and 8-hydroxyetodolac, which are metabolites found in urine.
Other NSAIDs: Compounds like ibuprofen and naproxen, which also inhibit COX enzymes but may have different pharmacokinetic profiles and side effects.
This compound is unique due to its specific structural modifications, which may enhance its pharmacological properties and reduce side effects compared to other NSAIDs .
属性
IUPAC Name |
2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-17(9-14(20)21)16-13(7-8-22-17)12-6-4-5-11(10(2)19)15(12)18-16/h4-6,10,18-19H,3,7-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKSRXOHAISPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101901-08-0 | |
| Record name | Pyrano(3,4-b)indole-1-acetic acid, 1,3,4,9-tetrahydro-1-ethyl-8-(1-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















